
NF-|EB-IN-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NF-κB-IN-10 is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway plays a crucial role in regulating immune responses, inflammation, and cell survival. NF-κB-IN-10 has gained attention for its potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-κB-IN-10 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of NF-κB-IN-10 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of NF-κB-IN-10 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
化学反应分析
Types of Reactions
NF-κB-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NF-κB-IN-10 with modified functional groups, which can exhibit different levels of inhibitory activity.
科学研究应用
NF-κB-IN-10 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the NF-κB signaling pathway and its role in various biochemical processes.
Biology: Researchers use NF-κB-IN-10 to investigate the molecular mechanisms underlying immune responses and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: NF-κB-IN-10 is used in the development of new drugs and therapeutic agents targeting the NF-κB pathway.
作用机制
NF-κB-IN-10 exerts its effects by inhibiting the NF-κB signaling pathway. The compound binds to specific molecular targets within the pathway, preventing the translocation of NF-κB to the nucleus. This inhibition blocks the transcription of genes involved in inflammation, cell proliferation, and survival. The primary molecular targets include the inhibitor of nuclear factor kappa B kinase (IKK) complex and the proteasome, which are essential for NF-κB activation .
相似化合物的比较
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that targets the IKK complex.
MG-132: A proteasome inhibitor that indirectly inhibits NF-κB activation.
Curcumin: A natural compound with NF-κB inhibitory activity.
Uniqueness
NF-κB-IN-10 is unique due to its specific binding affinity and selectivity for the NF-κB pathway. Unlike other inhibitors, NF-κB-IN-10 has shown a higher potency and reduced off-target effects, making it a promising candidate for therapeutic development .
属性
分子式 |
C26H30N2O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
1-[5-[2-[(E)-2-(4-butoxyphenyl)ethenyl]-4,6-dimethoxyphenyl]-3-methylpyrazol-1-yl]ethanone |
InChI |
InChI=1S/C26H30N2O4/c1-6-7-14-32-22-12-9-20(10-13-22)8-11-21-16-23(30-4)17-25(31-5)26(21)24-15-18(2)27-28(24)19(3)29/h8-13,15-17H,6-7,14H2,1-5H3/b11-8+ |
InChI 键 |
JCEKFPPSWJKZIB-DHZHZOJOSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC)OC)C3=CC(=NN3C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)

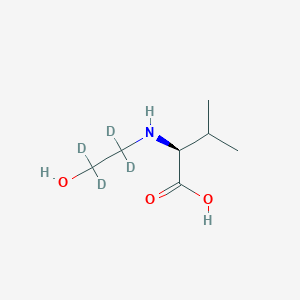
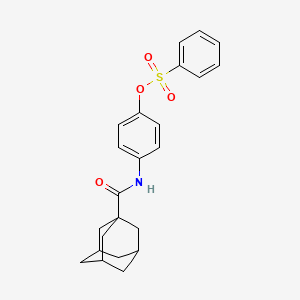
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
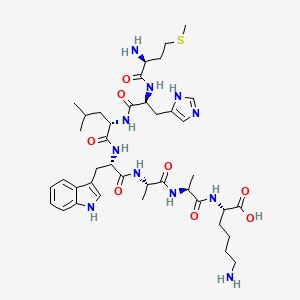

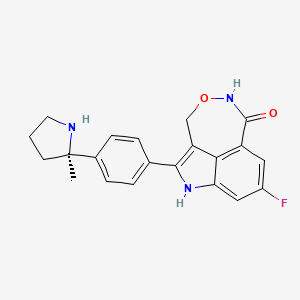
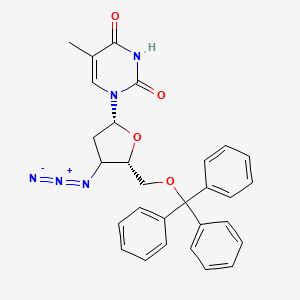
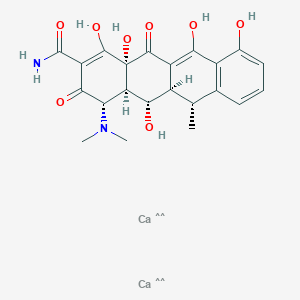
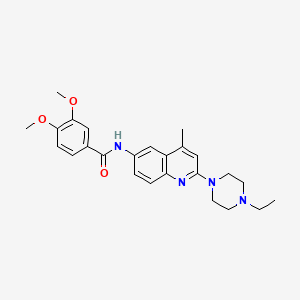
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)


